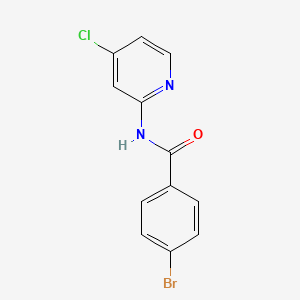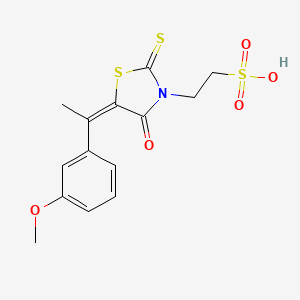
(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a thiazolidine ring (a five-membered ring with nitrogen and sulfur atoms), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a sulfonic acid group. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonic acid group is acidic and can participate in acid-base reactions, while the double bond in the thiazolidine ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. The presence of polar functional groups like sulfonic acid suggests that this compound might be soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
Research indicates that derivatives of thioxothiazolidin, such as rhodanine-3-acetic acid-based amides and esters, show potential as antimicrobial agents against a spectrum of bacteria, mycobacteria, and fungi. Specifically, some derivatives demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with noted antibacterial effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to identified structure-activity relationships, though their effectiveness against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017).
Photodynamic Therapy Applications
A newly synthesized zinc phthalocyanine derivative, with modifications including benzenesulfonamide derivative groups containing Schiff base, showcased promising spectroscopic, photophysical, and photochemical properties. These attributes make it a viable candidate for photodynamic therapy (PDT) applications in cancer treatment, owing to its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
In the field of materials science, specifically regarding corrosion inhibition, azo derivatives like 4-((4-hydroxy-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl) diazinyl) benzenesulfonic acid have demonstrated efficacy in protecting mild steel in hydrochloric acid environments. These compounds operate as mixed-type inhibitors, altering both charge transfer resistance and the capacitance of the adsorbed double layer, showcasing a high corrosion inhibition efficiency (Bedair et al., 2022).
Organic Solar Cells
Derivatives of thioxothiazolidin have also been explored in the design of triazatruxene-based donor materials for organic solar cells. These materials aim to address the need for efficient photovoltaic compounds, with designed molecules demonstrating reduced energy gaps and improved charge transfer capabilities, potentially enhancing solar cell performance (Khan et al., 2019).
Anticancer and Trypanocidal Activity
Furthermore, novel derivatives have shown potential in both anticancer and trypanocidal applications. For instance, compounds synthesized with a focus on trypanocidal activity showed significant selectivity and potency against Trypanosoma species at sub-micromolar concentrations. Additionally, certain compounds exhibited broad-spectrum anticancer activity, highlighting the therapeutic potential of these derivatives in treating cancer and trypanosomiasis (Holota et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(5E)-5-[1-(3-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S3/c1-9(10-4-3-5-11(8-10)20-2)12-13(16)15(14(21)22-12)6-7-23(17,18)19/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSNLWNTKPEGT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)
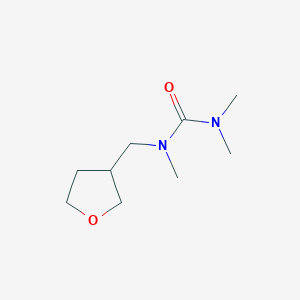
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)
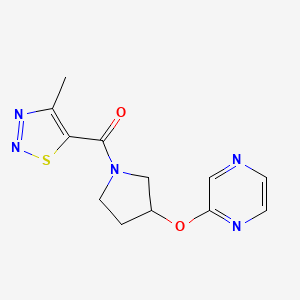
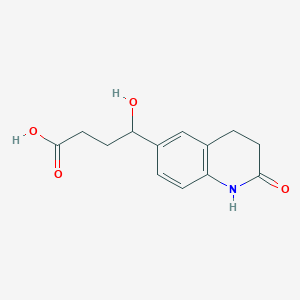
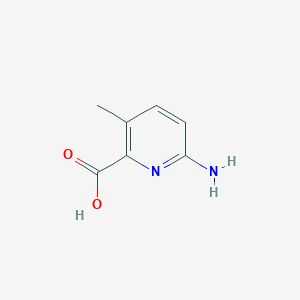
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
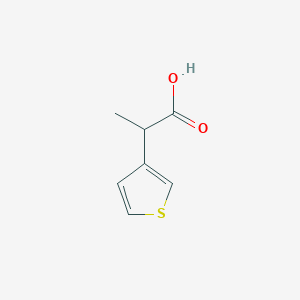

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)
